

Amiprilose as a synthetic carbohydrate immunomodulator

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Compound Name: Amiprilose

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Amiprilose: A Synthetic Carbohydrate Immunomodulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a novel synthetic carbohydrate that has demonstrated significant anti-inflammatory and immunomodulatory properties. Investigated primarily for its potential in treating rheumatoid arthritis (RA), **Amiprilose** has shown promise in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the current knowledge on **Amiprilose**, including its mechanism of action, data from key clinical trials, detailed experimental protocols, and visualizations of its proposed signaling pathways. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction to Amiprilose

Amiprilose is a synthetic monosaccharide derivative that has been evaluated for its therapeutic potential in inflammatory and autoimmune diseases.[1] Its chemical structure, derived from D-glucose, confers upon it unique immunomodulatory capabilities.[2] Early research identified its anti-inflammatory effects, leading to its investigation as a disease-

modifying antirheumatic drug (DMARD) for RA.[3][4] This document synthesizes the available technical data on **Amiprilose** to provide a detailed understanding of its properties and potential applications.

Chemical Structure and Synthesis

The chemical structure of **Amiprilose** hydrochloride has been elucidated using spectroscopic methods and X-ray crystallography.[2] The synthesis involves the modification of D-glucofuranose, resulting in a molecule with five chiral centers.

- IUPAC Name: 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine hydrochloride
- Molecular Formula: $C_{14}H_{28}ClNO_6$
- Molecular Weight: 341.83 g/mol

The synthesis of **Amiprilose** hydrochloride has been described, and its absolute configuration has been confirmed through parallel synthesis of its enantiomer from L-glucose.[2]

Mechanism of Action and Immunomodulatory Effects

Amiprilose exerts its therapeutic effects through the modulation of the immune system, primarily by influencing cytokine production. While the precise molecular targets are not fully elucidated, in vitro studies have demonstrated its impact on key inflammatory mediators.

Effects on Cytokine Production

Amiprilose has been shown to have a dose-dependent effect on the production of Interleukin-1 β (IL-1 β) and Interleukin-2 (IL-2).

- IL-1 β Production: In cultures of human peripheral blood monocytes, **Amiprilose** significantly decreases the production of IL-1 β . [5]
- IL-2 Production: The effect on IL-2 is more complex. At high concentrations, **Amiprilose** decreases IL-2 production by mitogen-activated human peripheral blood lymphocytes.

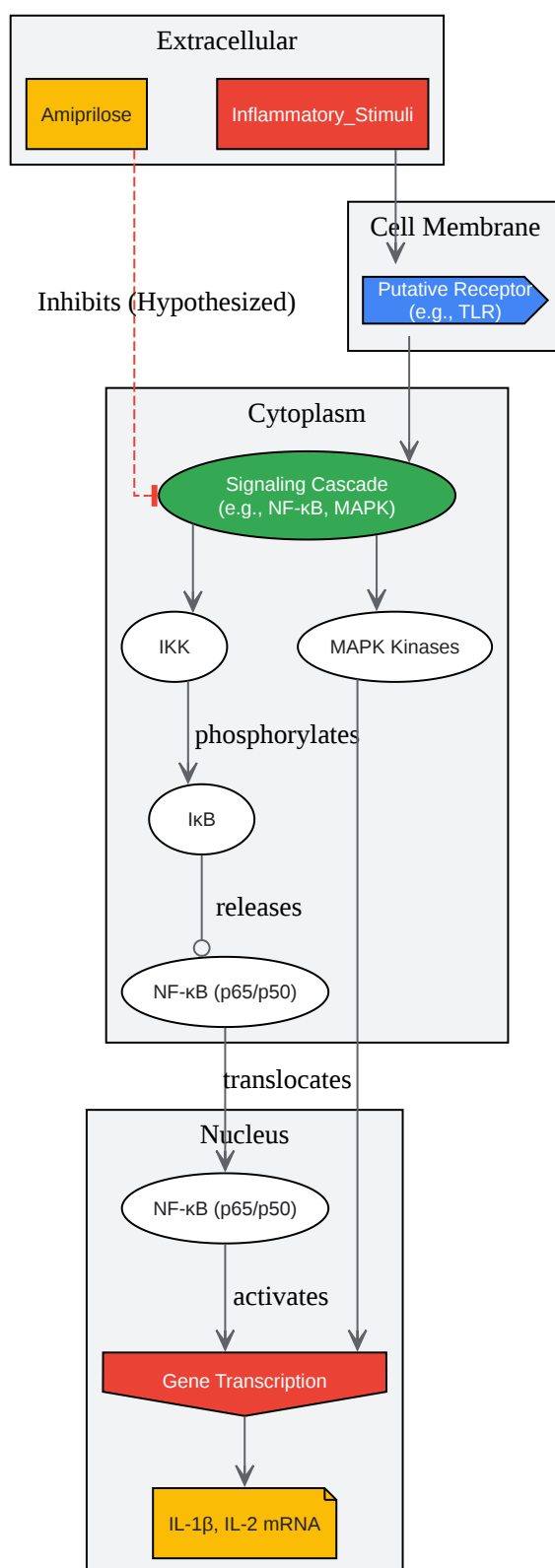
However, at lower concentrations (1-10 µg/mL), it leads to an increase in IL-2 levels in culture supernatants.[5]

Importantly, **Amiprilose** does not appear to alter the expression of IL-1β or IL-2 receptors on lymphocytes.[5]

Proposed Signaling Pathways

Based on its effects on cytokine production, it is hypothesized that **Amiprilose** may interfere with intracellular signaling pathways that regulate the expression of inflammatory genes. Although direct evidence is limited, the modulation of IL-1β and IL-2 suggests potential interaction with pathways such as NF-κB, MAPK, and JAK-STAT, which are central to the inflammatory response in RA.

Given that some tricyclic compounds show activity at Toll-like receptors (TLRs), and considering **Amiprilose**'s immunomodulatory profile, a potential interaction with TLR signaling pathways is a plausible area for further investigation.



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Caption: Hypothesized Signaling Pathway of **Amiprilose**.

Preclinical Studies

Amiprilose has been evaluated in several animal models of arthritis, demonstrating its anti-inflammatory and disease-modifying potential.

Collagen-Induced Arthritis (CIA) in Rats

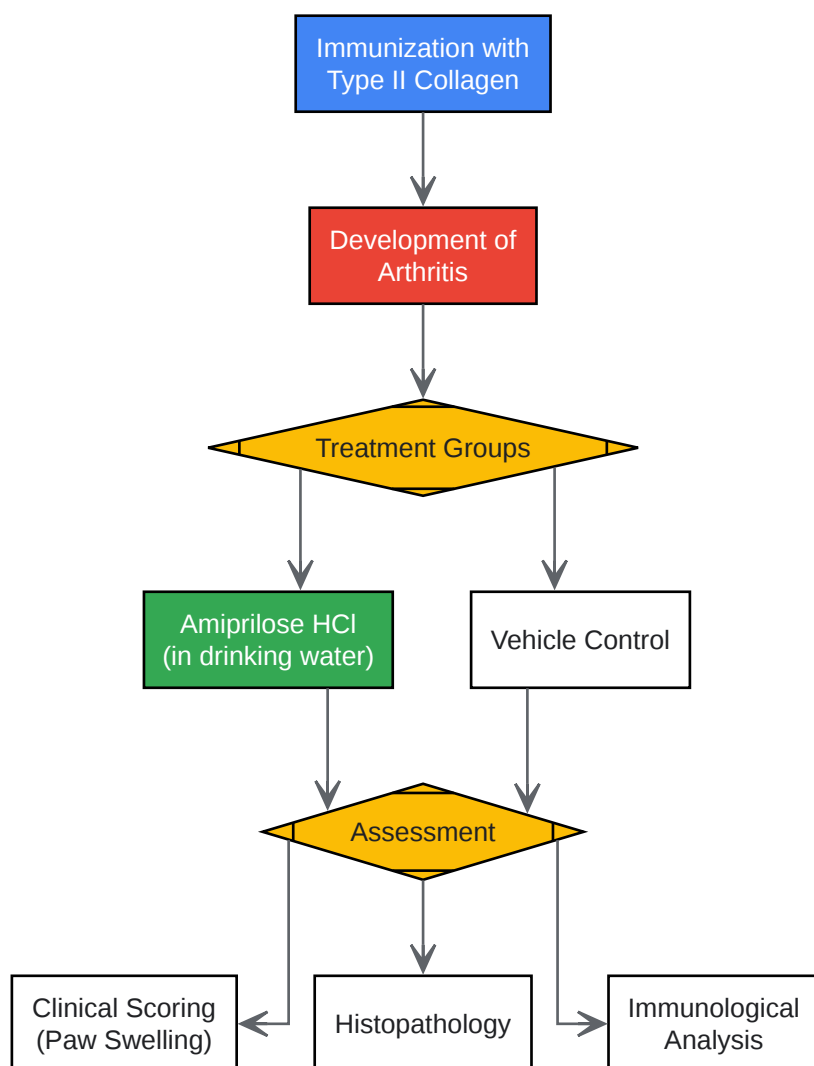
The CIA model is a widely used preclinical model for RA.

Experimental Protocol:

- Induction of Arthritis: Louvain (LOU) and Sprague-Dawley (SD) rats are immunized with chick type II collagen.
- Treatment: **Amiprilose** hydrochloride is administered orally, dissolved in the drinking water (e.g., at a concentration of 1 mg/mL).
- Assessment: The incidence and severity of arthritis are monitored. This includes clinical scoring of paw swelling and histological examination of joint tissues.
- Immunological Analysis: Antibody titers to type II collagen and delayed-type hypersensitivity responses are measured. T-cell subsets in lymphoid organs can also be analyzed by flow cytometry.

In these models, **Amiprilose** has been shown to reduce the incidence and severity of arthritis.

[6]



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Caption: Workflow for Collagen-Induced Arthritis Model.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is another common model for studying inflammatory arthritis.

Experimental Protocol:

- Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the footpad or base of the tail of susceptible rat strains (e.g., Lewis rats).

- Treatment: **Amiprilose** hydrochloride is administered orally, typically starting before or at the time of adjuvant injection and continuing for a specified period.
- Assessment: Paw volume is measured using a plethysmometer to quantify swelling. Clinical scores are assigned based on the severity of inflammation in the paws, ears, and tail. Histological examination of the joints is also performed.

Clinical Trials in Rheumatoid Arthritis

Amiprilose has been evaluated in several clinical trials for the treatment of active RA. These studies have provided valuable data on its efficacy and safety in humans.

Summary of Key Clinical Trial Data

The following tables summarize the quantitative data from two key randomized, double-blind, placebo-controlled clinical trials of **Amiprilose** in patients with RA.

Table 1: Efficacy of **Amiprilose** in Rheumatoid Arthritis (12-Week Study)[\[3\]](#)[\[4\]](#)

Outcome Measure	Amiprilose Group	Placebo Group	p-value
Overall Therapeutic Response	41%	21%	0.003
Reduction in Painful Joints	Statistically Significant	No Significant Change	< 0.05
Reduction in Swollen Joints	Statistically Significant	No Significant Change	< 0.05
Improvement in Grip Strength	Statistically Significant	No Significant Change	< 0.05
Analgesic Medication Use	~0.5 tablets/day less	-	< 0.05

Table 2: Efficacy of **Amiprilose** in Rheumatoid Arthritis (20-Week Study)[\[7\]](#)

Outcome Measure	Amiprilose Group	Placebo Group	p-value
Reduction in Swollen Joints	Statistically Significant	No Significant Change	≤ 0.04
$\geq 50\%$ Reduction in Swollen Joints	Statistically Significant	No Significant Change	≤ 0.04
Paulus Composite Score Improvement	Statistically Significant	No Significant Change	≤ 0.02
Improvement in Functional Class	Statistically Significant	No Significant Change	≤ 0.01
Improvement in ESR	Statistically Significant	No Significant Change	≤ 0.03

Table 3: Safety Profile of **Amiprilose** (12-Week Study)[3][4]

Adverse Event	Amiprilose Group (n=~100)	Placebo Group (n=~101)
Any Adverse Experience	67%	63%
Thrombocytopenia	1 patient	0 patients

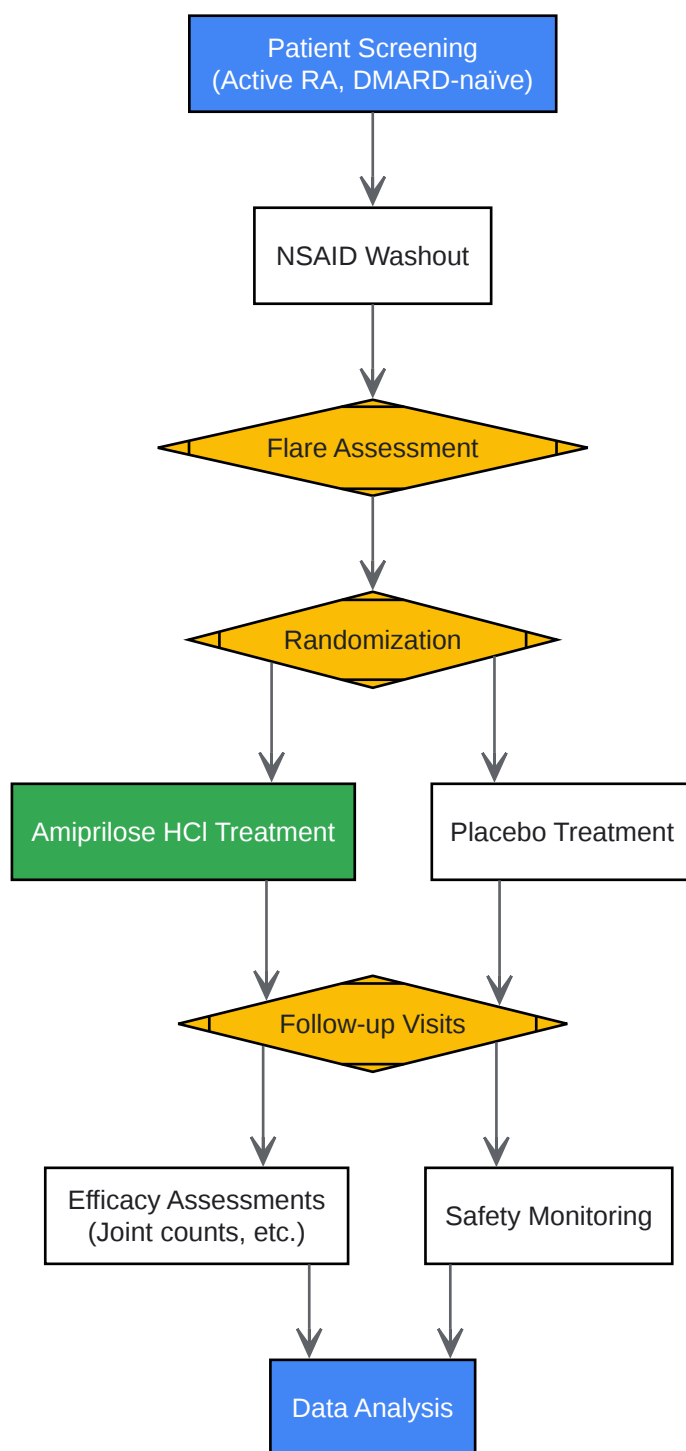
Clinical Trial Protocol

The clinical trials of **Amiprilose** in RA followed a similar design.

Experimental Protocol:

- Study Design: Prospective, multicenter, randomized, parallel-group, double-blind, placebo-controlled trial.[3]
- Patient Population: Patients with definite or classic RA (functional class I and II), previously untreated with disease-modifying antirheumatic drugs.[3]
- Intervention:
 - Patients are withdrawn from nonsteroidal anti-inflammatory drug (NSAID) therapy.

- Those who experience a disease flare are randomly assigned to receive either **Amiprilose** HCl (e.g., 6 g/day) or a placebo for the study duration (e.g., 12 or 20 weeks).
[3][7]
- No concomitant anti-inflammatory or antirheumatic drug therapy is permitted. Supplemental analgesics like acetaminophen and propoxyphene napsylate may be allowed.[3]
- Assessments:
 - Efficacy: Number of painful and swollen joints, joint pain and swelling indices, grip strength, investigator and patient global assessments, duration of morning stiffness, walking time, and laboratory markers such as erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and rheumatoid factor (RF).[3][7]
 - Safety: Monitoring and reporting of all adverse events.



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Caption: Generalized Clinical Trial Workflow for **Amiprilose** in RA.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for **Amiprilose**, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the available literature. Further studies are required to fully characterize the pharmacokinetic profile of **Amiprilose** in humans.

Conclusion and Future Directions

Amiprilose is a synthetic carbohydrate with demonstrated anti-inflammatory and immunomodulatory effects. Clinical trials in patients with rheumatoid arthritis have shown its potential to reduce disease activity with a favorable safety profile. Its mechanism of action appears to involve the modulation of key pro-inflammatory cytokines, although the precise signaling pathways involved require further investigation.

Future research should focus on:

- Elucidating the specific molecular targets and signaling pathways through which **Amiprilose** exerts its immunomodulatory effects.
- Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and understand its metabolic fate.
- Exploring the potential of **Amiprilose** in other inflammatory and autoimmune diseases.

The development of **Amiprilose** represents a novel approach to the treatment of autoimmune diseases, and further research into this and similar synthetic carbohydrates may lead to new therapeutic options for patients.

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